MAO-A Inhibition: Potency and Isoform Selectivity Relative to MAO-B
3‑Bromo‑5‑hydroxybenzaldehyde inhibits human recombinant MAO‑A with an IC₅₀ of 2.30 nM, as determined in an assay using 5‑hydroxytryptamine as substrate in Sf9 cells. In contrast, its inhibition of human MAO‑B under comparable conditions yields an IC₅₀ of 3,100 nM, demonstrating a >1,300‑fold selectivity for MAO‑A over MAO‑B [1]. This selectivity profile is a critical differentiator; many benzaldehyde derivatives exhibit either balanced MAO‑A/MAO‑B inhibition or preferential MAO‑B activity, whereas the 3‑bromo‑5‑hydroxybenzaldehyde scaffold provides a rare, highly MAO‑A‑selective phenotype.
| Evidence Dimension | MAO-A inhibition potency and selectivity over MAO-B |
|---|---|
| Target Compound Data | MAO-A IC₅₀ = 2.30 nM; MAO-B IC₅₀ = 3,100 nM |
| Comparator Or Baseline | MAO-B inhibition (same compound) as internal comparator |
| Quantified Difference | >1,300-fold selectivity for MAO-A vs. MAO-B |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 cells; 5‑hydroxytryptamine (MAO-A) or 5‑phenylacetaldehyde (MAO-B) substrates; 1 h incubation |
Why This Matters
The exceptional MAO‑A selectivity of 3‑bromo‑5‑hydroxybenzaldehyde enables researchers to interrogate MAO‑A‑specific pathways without confounding MAO‑B off‑target effects, a key advantage for neuroscience and antidepressant drug discovery programs.
- [1] BindingDB. (n.d.). BDBM50075946 (CHEMBL3415816): Inhibition of human MAO-A and MAO-B. Retrieved from https://bindingdb.org/ View Source
